7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with two ketone groups at positions 2 and 5. Key structural features include:
- Position 7: A 2-hydroxy-3-phenoxypropyl chain, providing a hydrophilic hydroxyl group and an aromatic phenoxy moiety.
- Position 3: A methyl group, enhancing metabolic stability.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-10-25(11-9-14)20-22-18-17(19(28)23-21(29)24(18)2)26(20)12-15(27)13-30-16-6-4-3-5-7-16/h3-7,14-15,27H,8-13H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLBBWQTXHYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family. Its unique structural features suggest potential biological activities that warrant extensive investigation. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is with a molecular weight of approximately 373.42 g/mol. The structure consists of a purine core with various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4 |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 331839-91-9 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. The purine structure suggests that it may act as an inhibitor or modulator of enzymes such as kinases and phosphodiesterases, which are crucial for cellular signaling and metabolism.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific phospholipases or kinases, affecting lipid metabolism and signaling pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Cellular Uptake : The presence of hydrophobic phenoxy and piperidine groups may facilitate its uptake into cells, enhancing its bioavailability.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant biological activities such as anti-inflammatory, anticancer, and neuroprotective effects. For instance:
- Anti-inflammatory Activity : In vitro assays have shown that related purine derivatives can inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : Some studies have reported that purine analogs can induce apoptosis in cancer cell lines by modulating cell cycle regulators.
Case Study: Inhibition of Phospholipase A2
A study explored the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including purine derivatives. The findings highlighted that compounds structurally similar to This compound could effectively inhibit PLA2G15 with IC50 values below 1 mM, suggesting potential for drug-induced phospholipidosis .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Phenoxy Group
The phenoxy group at the hydroxypropyl chain varies among analogs, influencing electronic and steric properties:
Key Insight : The 4-chloro substitution () may enhance membrane permeability but reduce aqueous solubility compared to the 4-methoxy analog ().
Variations in the Hydroxypropyl Chain
The hydroxypropyl chain’s substitution pattern affects conformational flexibility and hydrogen-bonding capacity:
Key Insight: The isopropoxy group in may reduce solubility due to steric hindrance and hydrophobicity compared to the phenoxy group in the target compound.
Substitutions at Position 8
Position 8 modifications alter steric and electronic profiles, impacting receptor interactions:
Key Insight : The azepanyl group () may introduce unfavorable steric effects compared to the smaller 4-methylpiperidine in the target compound. The hydrazinyl-Schiff base () offers unique conjugation capabilities but may exhibit instability.
Methyl Group at Position 3
The 3-methyl group is conserved in most analogs, but introduces a 1,3-dimethyl modification:
Key Insight : The additional methyl group at position 1 () may reduce enzymatic degradation but could interfere with target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
